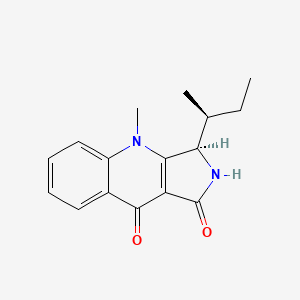
Quinolactacin A1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolactacin A1 is a naturally occurring compound isolated from the fermentation broth of the fungus Penicillium citrinum. It is a member of the quinolone alkaloids, characterized by a unique quinolone skeleton conjugated with a gamma-lactam ring. This compound has garnered significant attention due to its potent biological activities, including inhibition of acetylcholinesterase, making it a promising candidate for research in neurodegenerative diseases such as Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinolactacin A1 involves the combination of amino acids L-valine and L-isoleucine, anthranilic acid, and acetic acid. The process typically includes the following steps:
Formation of the Quinolone Skeleton: The quinolone core is synthesized through a series of reactions involving the condensation of anthranilic acid with acetic acid and subsequent cyclization.
Incorporation of the Gamma-Lactam Ring: The gamma-lactam ring is introduced through a Dieckmann condensation reaction, which involves the cyclization of a beta-keto acid intermediate derived from L-valine and L-isoleucine.
Industrial Production Methods: Industrial production of this compound is achieved through solid-state fermentation of Penicillium citrinum. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Quinolactacin A1 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products:
Oxidation: Quinolactacin A2
Reduction: Reduced forms of this compound
Substitution: Various quinolone derivatives
Aplicaciones Científicas De Investigación
Quinolactacin A1 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quinolone alkaloids.
Biology: this compound is used to investigate the biological pathways involved in acetylcholinesterase inhibition.
Medicine: Due to its acetylcholinesterase inhibitory activity, this compound is explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Mecanismo De Acción
Quinolactacin A1 is part of a broader class of quinolone alkaloids, which includes compounds such as quinolactacin A2, quinolactacin B, and quinolactacin C. These compounds share a similar quinolone skeleton but differ in the substituents attached to the core structure. This compound is unique due to its specific stereochemistry and the presence of a gamma-lactam ring, which contributes to its distinct biological activity .
Comparación Con Compuestos Similares
Quinolactacin A2: An oxidized form of quinolactacin A1 with similar biological activities.
Quinolactacin B: A related compound with variations in the substituents on the quinolone ring.
Quinolactacin C: Another member of the quinolactacin family with distinct structural features.
Propiedades
IUPAC Name |
(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHQAMWKNPOTDV-TVQRCGJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
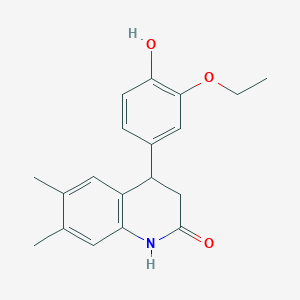
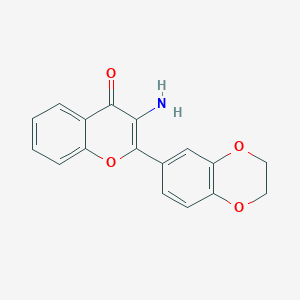
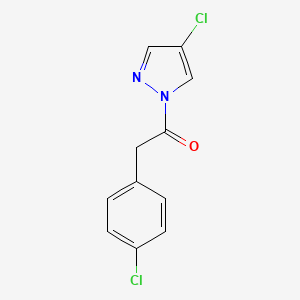
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
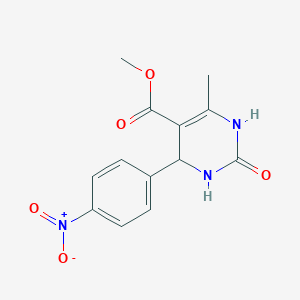
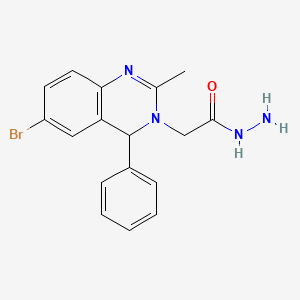

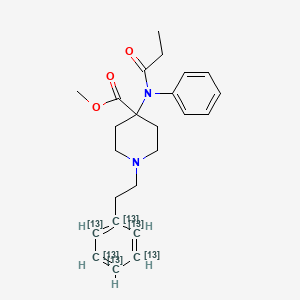
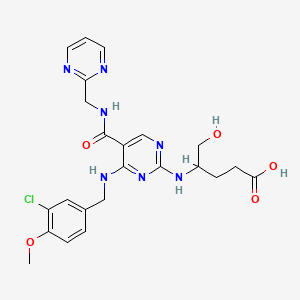
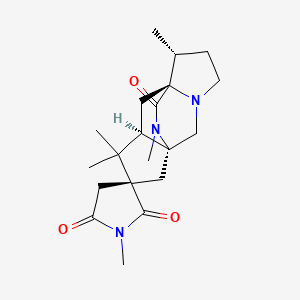
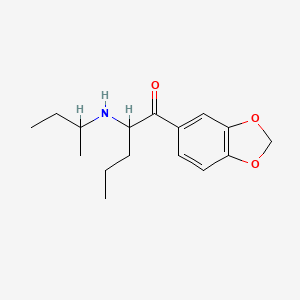
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)

![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814148.png)
